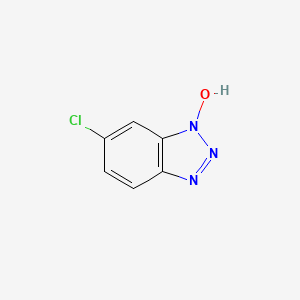

6-Chloro-1-hydroxybenzotriazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 30573. The United Nations designated GHS hazard class pictogram is Explosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

6-chloro-1-hydroxybenzotriazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4ClN3O/c7-4-1-2-5-6(3-4)10(11)9-8-5/h1-3,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TZCYLJGNWDVJRA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N(N=N2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30283228 | |

| Record name | Cl-HOBt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26198-19-6 | |

| Record name | 26198-19-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=30573 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cl-HOBt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30283228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Chloro-1-hydroxy-1H-benzotriazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 6-Chloro-1-hydroxybenzotriazole (Cl-HOBt): Structure, Advanced Mechanism of Action, and Application in Peptide Synthesis

Abstract

In the landscape of solid-phase peptide synthesis (SPPS), the pursuit of chemical fidelity—achieving high coupling efficiencies while preserving the stereochemical integrity of amino acids—is paramount. Additives in coupling reactions play a pivotal role in realizing this objective. For decades, 1-hydroxybenzotriazole (HOBt) was the benchmark additive. However, its derivatives, engineered for enhanced performance, have since taken center stage. This technical guide provides a comprehensive exploration of 6-Chloro-1-hydroxybenzotriazole (Cl-HOBt), a second-generation additive that offers significant advantages in modern peptide synthesis. We will delve into its molecular structure, elucidate its detailed mechanism of action in suppressing racemization, present comparative data on its efficacy, and provide a field-proven experimental protocol for its application. This document is intended for researchers, chemists, and professionals in drug development who seek to optimize their peptide synthesis workflows.

Introduction: The Imperative for Advanced Coupling Additives

The synthesis of peptides, particularly long and complex sequences, is fraught with challenges, the most significant of which is the preservation of chirality at the α-carbon of the activated amino acid. The harsh chemical conditions of peptide coupling can lead to racemization, the formation of diastereomeric impurities that are difficult to separate and can have profound, often detrimental, effects on the final peptide's biological activity.

The advent of coupling additives, used in conjunction with carbodiimides, was a watershed moment in peptide chemistry. These additives function by converting the highly reactive, racemization-prone O-acylisourea intermediate into a more stable, yet still reactive, active ester. This compound (Cl-HOBt) has emerged as a superior alternative to its predecessor, HOBt, offering enhanced reactivity and greater suppression of racemization.[1][2] This guide will provide the foundational knowledge and practical insights necessary to effectively leverage Cl-HOBt in demanding peptide synthesis applications.

Molecular Structure and Physicochemical Properties

This compound is a benzotriazole derivative characterized by a chlorine atom at the 6-position of the bicyclic aromatic ring system.

Molecular Structure

The structure of Cl-HOBt is fundamental to its function. The electron-withdrawing nature of the chlorine atom significantly influences the electronic properties of the benzotriazole ring system, which in turn enhances its performance as a coupling additive.

Caption: Mechanism of Cl-HOBt in suppressing racemization during peptide coupling.

Comparative Efficacy of Coupling Additives

The effectiveness of a coupling additive is determined by its ability to promote high coupling yields while minimizing racemization. The table below presents a comparison of key parameters for Cl-HOBt and other common additives.

| Additive | pKa | Relative Reactivity | Racemization Suppression |

| HOBt | 4.60 | Baseline | Good |

| 6-Cl-HOBt | 3.35 | High [3] | Excellent [2][4] |

| HOAt | 3.28 | Very High | Excellent [2] |

A study assessing new 6-Cl-HOBt based coupling reagents in solid-phase peptide synthesis demonstrated that these reagents enable the incorporation of the racemization-prone amino acid serine with less than 2% racemization. [4]Furthermore, when a pre-activation step is avoided, the level of serine racemization was found to be less than 0.5%. [4]In terms of coupling efficiency, a comparative study synthesizing a "difficult sequence" peptide (the 65-74 fragment of the Acyl Carrier Protein) showed that the 6-Cl-HOBt based reagent HCTU provided a higher yield (73%) compared to the standard HOBt-based reagent TBTU/HOBt (63%). [5]

Field-Proven Experimental Protocol: Standard Coupling in SPPS

This protocol outlines a standard procedure for a coupling reaction in manual Fmoc-based solid-phase peptide synthesis (SPPS) using DIC as the carbodiimide and Cl-HOBt as the additive.

Materials and Reagents

-

Fmoc-protected amino acid

-

Peptide-resin with a free N-terminal amine

-

This compound (Cl-HOBt)

-

N,N'-Diisopropylcarbodiimide (DIC)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Piperidine, 20% in DMF for Fmoc deprotection

-

Reaction vessel for manual SPPS

-

Inert gas (Nitrogen or Argon)

Step-by-Step Coupling Procedure

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes in the reaction vessel.

-

Fmoc Deprotection: Drain the DMF and add the 20% piperidine in DMF solution to the resin. Agitate gently under an inert atmosphere for 5 minutes. Drain and repeat for an additional 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

-

Preparation of the Coupling Solution: In a separate vial, dissolve 3 equivalents of the Fmoc-protected amino acid and 3 equivalents of Cl-HOBt in DMF.

-

Activation: Add 3 equivalents of DIC to the amino acid/Cl-HOBt solution. Allow the pre-activation to proceed for 2-5 minutes at room temperature.

-

Coupling Reaction: Add the activated amino acid solution to the washed, deprotected peptide-resin. Agitate the mixture under an inert atmosphere for 1-2 hours at room temperature.

-

Monitoring the Reaction: Perform a ninhydrin (Kaiser) test to monitor the completion of the coupling reaction. A negative test (beads remain colorless or yellow) indicates the absence of free primary amines and thus, a complete reaction.

-

Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3 times) followed by DCM (3 times) to remove any unreacted reagents and byproducts.

-

Next Cycle or Cleavage: The resin is now ready for the next deprotection and coupling cycle or for final cleavage from the resin.

Caption: Workflow for a standard SPPS coupling cycle using Cl-HOBt.

Synthesis of this compound

For research purposes, Cl-HOBt can be synthesized in the laboratory. A common route involves the reaction of a suitably substituted nitrobenzene with hydrazine.

General Synthetic Procedure

A general method for the synthesis of 1-hydroxybenzotriazoles involves the reaction of an ortho-chloronitrobenzene derivative with hydrazine hydrate. [6]For the synthesis of this compound, 2,4-dichloro-1-nitrobenzene is a suitable starting material. The reaction proceeds via a nucleophilic aromatic substitution followed by an intramolecular cyclization.

-

Reaction: 2,4-dichloro-1-nitrobenzene is refluxed with an excess of hydrazine hydrate in a suitable solvent such as ethanol.

-

Cyclization: The intermediate hydrazino derivative undergoes an intramolecular cyclization to form the benzotriazole ring system.

-

Workup: The reaction mixture is cooled, and the product is typically precipitated by acidification.

-

Purification: The crude product can be purified by recrystallization.

It is important to note that hydrazine and its derivatives are toxic and should be handled with appropriate safety precautions in a well-ventilated fume hood.

Conclusion

This compound represents a significant advancement in the field of peptide synthesis. Its enhanced acidity and superior leaving group properties, conferred by the 6-chloro substituent, translate into faster reaction kinetics, higher coupling efficiencies, and most critically, a marked reduction in racemization compared to the traditional additive, HOBt. By forming a stable active ester intermediate, Cl-HOBt effectively circumvents the problematic oxazolone pathway, ensuring the synthesis of peptides with high stereochemical fidelity. The adoption of Cl-HOBt and its derivatives, such as in the form of coupling reagents like HCTU, empowers researchers to tackle more challenging peptide sequences with greater confidence and success. As the demand for complex synthetic peptides in research and therapeutics continues to grow, the use of optimized reagents like this compound will remain a cornerstone of high-quality peptide synthesis.

References

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

- Sabatino, G., Alcaro, M. C., Pozo-Carrero, M. C., Chelli, M., Rovero, P., & Papini, A. M. (2004). Assessment of new 6-Cl-HOBt based coupling reagents for peptide synthesis. Part 2: Racemization studies. Letters in Peptide Science, 10(2), 125-128.

-

Pharmaffiliates. (n.d.). 1-Hydroxy-6-chlorobenzotriazole. Retrieved from [Link]

-

Chemsrc. (2023, August 21). This compound. Retrieved from [Link]

- Vertex AI Search. (n.d.).

- El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602.

- El-Faham, A., & Albericio, F. (2014). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 18(4), 439–451.

- Sabatino, G., Mulinacci, B., Alcaro, M. C., Chelli, M., Rovero, P., & Papini, A. M. (2002). Assessment of new 6-Cl-HOBt based coupling reagents for peptide synthesis. Part 1: Coupling efficiency study. Letters in Peptide Science, 9(2), 119–123.

- Google Patents. (2013). CN103450103A - Synthesis process of 1-hydroxybenzotriazole.

-

Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved from [Link]

- Hassan, S. Y., & El-Faham, A. (2016). 2,4-dinitrobenzene and 2-(1-Hydroxybenzotriazolyl)-5-nitropyridine. Journal of Chemical and Pharmaceutical Research, 8(8), 653-660.

- Hood, C. A., Fuentes, G., Patel, H., Page, K., Menakuru, M., & Park, J. H. (2008). Fast conventional Fmoc solid-phase peptide synthesis with HCTU. Journal of Peptide Science, 14(1), 97–101.

-

PubChem. (n.d.). 6-Chloro-1-hydroxy-1H-benzotriazole. Retrieved from [Link]

-

Organic Syntheses. (2014). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. Retrieved from [Link]

- Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Google Patents. (1997). WO1997011063A1 - Process for preparing 1-hydroxy-benzotriazoles.

-

Aapptec Peptides. (n.d.). 6-Cl-HOBt, 1-Hydroxy-6-chloro-benzotriazole [26198-19-6]. Retrieved from [Link]

Sources

- 1. peptide.com [peptide.com]

- 2. luxembourg-bio.com [luxembourg-bio.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. CN103450103A - Synthesis process of 1-hydroxybenzotriazole - Google Patents [patents.google.com]

- 6. Aminolysis of 1-(1-Hydroxybenzotriazolyl)-2,4-dinitrobenzene and 2-(1-Hydroxybenzotriazolyl)-5-nitropyridine [file.scirp.org]

Technical Guide: The Mechanistic & Functional Role of Chlorine in 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt)

Executive Summary

In the landscape of peptide coupling additives, 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) occupies a critical optimization niche between the standard 1-Hydroxybenzotriazole (HOBt) and the highly reactive 1-Hydroxy-7-azabenzotriazole (HOAt).[1][2]

This guide analyzes the specific contribution of the chlorine substituent at the 6-position of the benzotriazole ring.[3] Through electron-withdrawing induction, the chlorine atom fundamentally alters the reagent's physicochemical profile—specifically lowering the pKa and stabilizing the leaving group—thereby accelerating acylation kinetics and suppressing racemization more effectively than its non-chlorinated parent, HOBt.

The Electronic Influence: Mechanism of Action

The defining feature of 6-Cl-HOBt is the presence of a chlorine atom on the benzenoid ring. To understand its role, we must quantify its electronic impact on the N-hydroxy moiety.

The Hammett Effect and Acidity

The chlorine atom acts as an electron-withdrawing group (EWG) via the inductive effect (-I). Although it has a weak electron-donating resonance effect (+R), the inductive withdrawal dominates in this aromatic system. This withdrawal pulls electron density away from the benzotriazole ring system, and consequently, from the N-O bond.

This reduction in electron density stabilizes the conjugate base (the benzotriazole anion) formed upon deprotonation. According to the Hammett equation, this results in a lower pKa compared to unsubstituted HOBt.[4]

Comparative pKa Data

The acidity of the additive is directly correlated to the reactivity of the resulting active ester. A lower pKa implies a better leaving group.

Table 1: Physicochemical Comparison of Benzotriazole Additives

| Additive | Substituent (Pos 6/7) | Electronic Effect | pKa (approx.) | Reactivity Profile |

| HOBt | H | Neutral | 4.60 | Standard |

| 6-Cl-HOBt | Cl (6-pos) | Inductive Withdrawal (-I) | 3.35 | Enhanced |

| HOAt | N (7-pos) | Strong Withdrawal (-I & -M) | 3.28 | High |

Data Source: Validated against spectrophotometric determinations in acetonitrile/water systems.

Kinetic Consequence: The "Active Ester"

In peptide synthesis, the additive intercepts the highly reactive (and racemization-prone) O-acylisourea intermediate formed by the carbodiimide (e.g., DIC or EDC).

-

Intercept: 6-Cl-HOBt attacks the O-acylisourea faster than HOBt due to its higher acidity.

-

Activation: It forms a 6-Cl-OBt active ester .

-

Aminolysis: Because the 6-Cl-benzotriazole anion is a more stable leaving group (lower pKa), the amine nucleophile attacks the ester carbonyl more rapidly than it would an OBt ester.

Key Insight: The chlorine atom effectively "tunes" the leaving group ability to be nearly as efficient as HOAt, but often at a lower cost and with different solubility properties.

Racemization Suppression[1][3][5][6][7][8][9]

The primary danger in peptide coupling is oxazolone formation, which leads to the loss of chiral integrity (racemization). The role of chlorine in 6-Cl-HOBt is to minimize the lifetime of the risk-prone intermediates.

The Kinetic Competition

Racemization is a time-dependent side reaction. By increasing the rate of the desired aminolysis reaction (via the improved leaving group ability described in Section 1.3), 6-Cl-HOBt reduces the time window available for the competing unimolecular oxazolone formation.

Mechanism Visualization

The following diagram illustrates how 6-Cl-HOBt short-circuits the racemization pathway.

Figure 1: The 6-Cl-HOBt activation pathway. The chlorine substituent accelerates the formation of the active ester and the subsequent aminolysis, bypassing the slow oxazolone pathway.

Safety & Stability Profile

While HOBt is widely used, it is classified as a desensitized explosive (Class 1 or 4.1 depending on hydration).[5] A critical, often overlooked role of the chlorine substituent is its effect on the crystal lattice energy and thermal stability.

Thermal Stability

Substitution on the benzotriazole ring alters the decomposition profile. While benzotriazoles are generally energetic, 6-Cl-HOBt is frequently cited in process safety literature as having a more favorable safety profile compared to unsubstituted HOBt, particularly regarding impact sensitivity and autocatalytic decomposition onset.

-

HOBt: Exhibits a sharp exotherm (decomposition) often starting <200°C with high energy release.[5]

-

6-Cl-HOBt: The increased molecular weight and halogen bonding potential alter the crystal packing, generally raising the onset temperature of decomposition, making it safer for scale-up (though standard safety calorimetry testing like DSC is always required per batch).

Experimental Protocol: High-Efficiency Coupling

This protocol is designed for the coupling of sterically hindered amino acids where standard HOBt may fail to prevent racemization or result in slow kinetics.

Reagents Preparation

-

Activator Base: Diisopropylcarbodiimide (DIC).

-

Additive: 6-Cl-HOBt (Solid or 0.5M solution in DMF).

-

Solvent: DMF or NMP (Peptide synthesis grade).

Step-by-Step Workflow

-

Dissolution: Dissolve the Fmoc-Amino Acid (3.0 eq relative to resin loading) and 6-Cl-HOBt (3.0 eq) in the minimum amount of DMF.

-

Note: Ensure 6-Cl-HOBt is fully dissolved. The solution may appear slightly more yellow than HOBt solutions.

-

-

Activation: Add DIC (3.0 eq) to the amino acid/additive mixture.

-

Time: Allow to pre-activate for exactly 2-3 minutes.

-

Observation: This pre-activation forms the 6-Cl-OBt active ester. Do not exceed 5 minutes to avoid potential side reactions.

-

-

Coupling: Add the activated mixture to the resin-bound free amine.

-

Agitation: Shake/Agitate at room temperature.

-

Duration: 45–60 minutes (compared to 90+ mins for HOBt).

-

-

Monitoring: Perform a Kaiser test (ninhydrin) or Chloranil test (for secondary amines) to confirm reaction completion.

Decision Logic: When to use 6-Cl-HOBt?

Figure 2: Selection matrix for benzotriazole-based additives.

References

-

Comparitive pKa and Reactivity Studies Source:Journal of the Chemical Society of Pakistan, Vol. 32, No. 2, 2010. "Spectrophotometric Determination of pKa's of 1-Hydroxybenzotriazole and Oxime Derivatives." Note: Establishes the pKa of 6-Cl-HOBt at approx 3.35 vs HOBt at 4.60.[2]

-

Safety and Performance in Peptide Synthesis Source: Bachem Technical Notes. "Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives." Note: Details the substitution of HOBt with 6-Cl-HOBt for higher reaction rates.

-

Thermal Stability Analysis Source:Organic Process Research & Development. "Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey." Note: Discusses the development of chlorinated derivatives to address reactivity and safety concerns.

-

Racemization Suppression Mechanisms Source:Polish Journal of Chemistry, 1979, 53, 1049.[6] "New reagents suppressing racemization in peptide synthesis."[7][8][9][6] Note: Foundational work establishing the link between acidity of benzotriazole derivatives and racemization suppression.

Sources

- 1. bachem.com [bachem.com]

- 2. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 3. peptide.com [peptide.com]

- 4. jcsp.org.pk [jcsp.org.pk]

- 5. proceedings.aiche.org [proceedings.aiche.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. luxembourg-bio.com [luxembourg-bio.com]

- 8. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Safe Handling and Application of 6-Chloro-1-hydroxybenzotriazole (Cl-HOBt) Powder

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Chloro-1-hydroxybenzotriazole (Cl-HOBt) is a critical reagent in modern synthetic chemistry, particularly revered for its role as a coupling additive in peptide synthesis. Its ability to enhance reaction rates and suppress racemization has made it an invaluable tool in the development of complex peptide-based therapeutics. However, the potent reactivity of Cl-HOBt is intrinsically linked to significant safety considerations. This guide provides a comprehensive overview of the chemical properties, synthesis applications, and, most importantly, the critical safety and handling protocols for Cl-HOBt powder. By understanding the causality behind its reactivity and adhering to the self-validating safety systems detailed herein, researchers can confidently and safely leverage the full potential of this essential compound.

The Chemical and Functional Landscape of this compound

This compound, a white to off-white crystalline powder, is a derivative of 1-hydroxybenzotriazole (HOBt).[1] The introduction of a chlorine atom to the benzotriazole ring significantly influences its chemical properties, enhancing its efficacy in peptide coupling reactions.[2]

Physicochemical Properties

A thorough understanding of the physical and chemical properties of Cl-HOBt is fundamental to its safe handling and effective use.

| Property | Value | Source |

| Molecular Formula | C₆H₄ClN₃O | [1] |

| Molecular Weight | 169.57 g/mol | [1] |

| CAS Number | 26198-19-6 | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 190-195 °C (decomposes) | |

| Solubility | Soluble in DMF, DCM, and other common organic solvents |

Mechanism of Action in Peptide Synthesis

In peptide synthesis, the formation of an amide bond between two amino acids is facilitated by a coupling reagent. Cl-HOBt acts as an additive in these reactions, primarily to prevent the loss of stereochemical integrity, a phenomenon known as racemization.[3] The mechanism involves the in-situ formation of a highly reactive Cl-HOBt ester with the carboxylic acid of the N-protected amino acid. This active ester is more susceptible to nucleophilic attack by the free amine of the second amino acid, leading to efficient peptide bond formation.

The electron-withdrawing nature of the chlorine atom in Cl-HOBt increases the acidity of the N-hydroxyl group, making it a better leaving group compared to its non-chlorinated counterpart, HOBt. This enhanced reactivity translates to faster and more efficient coupling, particularly in the synthesis of sterically hindered or "difficult" peptide sequences.[4]

Hazard Analysis and Risk Mitigation

The chemical properties that make Cl-HOBt an effective coupling additive also contribute to its hazardous nature. A comprehensive understanding of these hazards is non-negotiable for any personnel handling this compound.

GHS Classification and Hazards

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified with the following hazards:

-

Explosive; fire, blast or projection hazard (Division 1.3) [5]

-

Acute toxicity, Oral (Category 4) [5]

This dual classification underscores the critical need for meticulous handling and storage protocols. The explosive nature of Cl-HOBt is a primary concern, and it is known to be sensitive to heat, shock, and friction.

Thermal Instability and Decomposition

Benzotriazole derivatives are known for their thermal instability. While specific data on the thermal decomposition products of Cl-HOBt are limited, it is prudent to assume that upon heating, it can undergo rapid, exothermic decomposition, potentially leading to a detonation. Hazardous decomposition products may include carbon oxides (CO, CO₂), nitrogen oxides (NOx), and hydrogen chloride gas.

Incompatibilities

To prevent hazardous reactions, Cl-HOBt should be stored and handled away from:

-

Strong oxidizing agents

-

Strong bases

-

Heat, sparks, and open flames

Standard Operating Procedures for Safe Handling

A multi-layered approach to safety, encompassing engineering controls, administrative controls, and personal protective equipment (PPE), is essential when working with Cl-HOBt powder.

Engineering Controls

-

Fume Hood: All handling of Cl-HOBt powder must be conducted in a certified chemical fume hood to prevent inhalation of the dust.

-

Ventilation: Ensure adequate ventilation in the laboratory to minimize the accumulation of any airborne particles.

-

Grounding and Bonding: To prevent static discharge, which could be an ignition source, ensure all containers and equipment are properly grounded and bonded.[5]

Personal Protective Equipment (PPE)

A standard PPE ensemble for handling Cl-HOBt powder includes:

| PPE Item | Specification | Rationale |

| Gloves | Nitrile or other chemically resistant gloves | To prevent skin contact. |

| Eye Protection | Chemical safety goggles and a face shield | To protect the eyes and face from splashes and airborne particles. |

| Lab Coat | Flame-resistant lab coat | To protect the body from spills and potential fire hazards. |

| Respiratory Protection | A NIOSH-approved respirator may be necessary for large quantities or in situations with inadequate ventilation. | To prevent inhalation of the toxic powder. |

Handling and Storage Protocols

-

Storage: Store Cl-HOBt in a cool, dry, well-ventilated area, away from incompatible materials.[6] The storage location should be designated for explosive materials and be in accordance with local regulations. Keep the container tightly closed.

-

Dispensing: When weighing and dispensing Cl-HOBt powder, use non-sparking tools and avoid creating dust clouds.

-

Transportation: Transport Cl-HOBt in sealed, properly labeled containers.

Experimental Protocol: Solid-Phase Peptide Synthesis (SPPS) using Cl-HOBt/DIC

This protocol outlines a standard procedure for the coupling of an amino acid to a resin-bound peptide using Cl-HOBt as an additive with N,N'-Diisopropylcarbodiimide (DIC) as the coupling agent.

Rationale and Causality

-

Solid-Phase Synthesis: SPPS allows for the efficient synthesis of peptides by anchoring the growing peptide chain to a solid support (resin), which simplifies the purification process at each step.[7][8]

-

Fmoc Protecting Group: The fluorenylmethyloxycarbonyl (Fmoc) group is used to protect the N-terminus of the amino acid to be coupled, preventing self-polymerization. It is readily removed with a mild base (piperidine).

-

DIC as Coupling Reagent: DIC is a carbodiimide that activates the carboxylic acid of the Fmoc-amino acid, making it susceptible to nucleophilic attack.

-

Cl-HOBt as Additive: Cl-HOBt is crucial for forming a more reactive intermediate and, most importantly, for suppressing racemization at the chiral center of the amino acid.

Step-by-Step Methodology

-

Resin Swelling: Swell the resin (e.g., Rink Amide resin) in dimethylformamide (DMF) for at least 30 minutes in a reaction vessel. This allows the solvent to penetrate the resin beads, making the reactive sites accessible.

-

Fmoc Deprotection: Treat the resin with a 20% solution of piperidine in DMF for 5-10 minutes to remove the Fmoc protecting group from the N-terminus of the resin-bound peptide. Wash the resin thoroughly with DMF to remove the piperidine and the cleaved Fmoc adduct.

-

Activation of the Amino Acid: In a separate vial, dissolve the Fmoc-protected amino acid (3-5 equivalents relative to the resin loading) and Cl-HOBt (3-5 equivalents) in a minimal amount of DMF. Add DIC (3-5 equivalents) to this solution and allow it to pre-activate for 5-10 minutes. This pre-activation step is critical for the formation of the reactive Cl-HOBt ester.

-

Coupling Reaction: Add the activated amino acid solution to the deprotected resin. Agitate the mixture at room temperature for 1-2 hours. The progress of the coupling reaction can be monitored using a colorimetric test such as the Kaiser (ninhydrin) test. A negative test (no color change) indicates the complete consumption of the free amines on the resin.

-

Washing: After the coupling is complete, thoroughly wash the resin with DMF to remove any unreacted reagents and byproducts.

-

Capping (Optional): To block any unreacted amino groups and prevent the formation of deletion sequences, the resin can be treated with an acetylating agent such as acetic anhydride.

-

Cycle Repetition: Repeat steps 2-6 for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: Once the desired peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.[9]

Workflow Diagram

Caption: Solid-Phase Peptide Synthesis (SPPS) Workflow using Cl-HOBt/DIC.

Emergency Procedures

In the event of an incident involving Cl-HOBt, immediate and appropriate action is critical.

Spills

-

Small Spills: Carefully sweep up the spilled solid, avoiding dust generation. Place the material in a sealed, labeled container for hazardous waste disposal. Clean the spill area with a wet cloth.

-

Large Spills: Evacuate the area. Contact the institution's environmental health and safety (EHS) department immediately.

Fire

-

In case of a fire involving Cl-HOBt, evacuate the area immediately.

-

DO NOT attempt to fight the fire unless you are a trained emergency responder. Due to its explosive nature, fighting a fire involving Cl-HOBt poses a significant risk.

-

Use a fire extinguisher suitable for chemical fires (e.g., dry chemical or CO₂) only if the fire is small and you are trained to do so.

First Aid

-

Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen and seek immediate medical attention.

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.

-

Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Ingestion: If swallowed, rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[5]

Waste Disposal

All waste containing Cl-HOBt, including empty containers and contaminated materials, must be treated as hazardous waste.

-

Collect all Cl-HOBt waste in a designated, sealed, and properly labeled container.

-

Do not mix Cl-HOBt waste with other chemical waste unless specifically instructed to do so by your institution's EHS department.

-

Follow all local, state, and federal regulations for the disposal of explosive and toxic chemical waste.

Conclusion

This compound is a powerful and indispensable tool for researchers in the field of peptide chemistry. Its use, however, demands a profound respect for its inherent hazards. By implementing the robust safety protocols outlined in this guide, from meticulous handling and storage to a thorough understanding of its role in synthesis, researchers can harness the full potential of Cl-HOBt while ensuring a safe and productive laboratory environment. The principles of expertise, trustworthiness, and authoritative grounding are paramount in the responsible application of this and all reactive chemical reagents.

References

-

Aapptec. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Aapptec Peptides. Retrieved from [Link]

-

Nowick, J. S. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

-

Organic Syntheses. (2014, September). Organic Syntheses Procedure. Retrieved from [Link]

-

PubChem. (n.d.). 6-Chloro-1-hydroxy-1H-benzotriazole. National Center for Biotechnology Information. Retrieved from [Link]

-

AAPPTec, LLC. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

Exploring this compound: Properties and Applications. (n.d.). Retrieved from [Link]

- Google Patents. (n.d.). Method for peptide synthesis.

-

Peptides International. (2012, March 19). MSDS No. 1048 6-Cl-HOBt. Retrieved from [Link]

- Subiros-Funosas, L., et al. (2013). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Methods in Molecular Biology, 1047, 3-27.

- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

- Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772.

- Kates, S. A., et al. (1993). Automated Solid-Phase Peptide Synthesis: Use of Z-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium Tetrafluoroborate (TBTU) for in Situ Neutralization/Coupling in Boc Chemistry. Analytical Biochemistry, 212(2), 303-310.

- Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.

- Royal Society of Chemistry. (2024). A practical method for the synthesis of small peptides using DCC and HOBt as activators in H2O–THF while avoiding the use of protecting groups. RSC Advances, 14, 12345-12356.

-

Aapptec. (n.d.). 6-Cl-HOBt, 1-Hydroxy-6-chloro-benzotriazole [26198-19-6]. Aapptec Peptides. Retrieved from [Link]

- Google Patents. (n.d.). Methods for the synthesis of cyclic peptides.

-

Moodle@Units. (n.d.). Solid phase peptide. Retrieved from [Link]

-

ResearchGate. (2015, November). ARC experiments. Decomposition profiles of HOBt hydrate (^), HOAt (&), and Oxyma (~) showing released pressure (bar) as a function of time (min). Retrieved from [Link]

-

ResearchGate. (2025, August 6). Study of Decomposition Products by Gas Chromatography-Mass Spectrometry and Ion Chromatography-Electrospray Ionization-Mass Spectrometry in Thermally Decomposed Lithium Hexafluorophosphate-Based Lithium Ion Battery Electrolytes. Retrieved from [Link]

-

ResearchGate. (2025, December 24). Translational synthesis of constrained cyclic peptides using genetic code reprogramming. Retrieved from [Link]

- Royal Society of Chemistry. (2015). Characterization of the dehydration products due to thermal decomposition of peptides by liquid chromatography-tandem mass spectrometry. Journal of Mass Spectrometry, 50(3), 625-632.

- Royal Society of Chemistry. (2015). Study of decomposition products by gas chromatography-mass spectrometry and ion chromatography-electrospray ionization-mass spectrometry in thermally decomposed lithium hexafluorophosphate-based lithium ion battery electrolytes. RSC Advances, 5, 80150-80157.

-

University of Zagreb. (n.d.). Solid Phase Peptide Synthesis. Retrieved from [Link]

-

UvA-DARE (Digital Academic Repository). (2009, March 4). Determination of polar 1H-benzotriazoles and benzothiazoles in water by solid-phase extraction and liquid chromatography LTQ FT Orbitrap mass spectrometry. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. peptide.com [peptide.com]

- 3. innospk.com [innospk.com]

- 4. bachem.com [bachem.com]

- 5. WO2008080845A1 - Methods for the synthesis of cyclic peptides - Google Patents [patents.google.com]

- 6. chemimpex.com [chemimpex.com]

- 7. repository.biotech.uniri.hr [repository.biotech.uniri.hr]

- 8. chem.uci.edu [chem.uci.edu]

- 9. luxembourg-bio.com [luxembourg-bio.com]

Technical Deep Dive: 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) in Peptide Chemistry

Optimizing Stoichiometry, Racemization Suppression, and Safety Profiles

Executive Summary

In the landscape of peptide synthesis, the choice of coupling additive is often reduced to a binary between cost (HOBt) and potency (HOAt).[1] 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) occupies a critical "Goldilocks" zone: it offers significantly higher acidity and leaving-group ability than HOBt due to the inductive effect of the chlorine substituent, yet it avoids the prohibitive costs and intellectual property constraints associated with HOAt.

This guide moves beyond basic definitions to address the molecular weight as a functional variable in stoichiometry, the mechanistic advantages of the chloro-substitution, and the safety protocols required for scale-up.

Part 1: The Physicochemical Anchor

Molecular Weight and Stoichiometric Precision

While the nominal molecular weight of 6-Cl-HOBt is 169.57 g/mol , operational errors frequently occur during solution preparation because the compound is often supplied as a hydrate or wetted for safety. A precise understanding of the specific form in your inventory is non-negotiable for accurate molar equivalents.

The Stoichiometry Trap

If a protocol calls for 1.0 equivalent of 6-Cl-HOBt and you weigh the dihydrate form using the anhydrous molecular weight, you will under-dose the additive by approximately 17.5% . This deficit allows the O-acylisourea intermediate to persist longer, increasing the probability of racemization (epimerization) and N-acylurea rearrangement.

Table 1: Physicochemical Profile of 6-Cl-HOBt Variants

| Property | Anhydrous 6-Cl-HOBt | 6-Cl-HOBt Dihydrate |

| Molecular Weight | 169.57 g/mol | 205.60 g/mol |

| Formula | ||

| CAS Number | 26198-19-6 | 26198-19-6 (generic) |

| Appearance | White crystalline powder | White/Off-white powder |

| Solubility | DMF, NMP, DMSO | DMF, NMP (Water content may affect solubility in DCM) |

Operational Directive: Always verify the Certificate of Analysis (CoA) for water content. If using the wetted form (often sold with ~20% water for stabilization), correct your mass measurement:

Part 2: Mechanistic Role in Racemization Suppression

The efficacy of 6-Cl-HOBt is driven by the electron-withdrawing nature of the chlorine atom at the 6-position of the benzotriazole ring.

The Inductive Effect

In standard HOBt, the hydroxyl group has a pKa of approximately 4.60. The chlorine substituent in 6-Cl-HOBt pulls electron density away from the ring system (negative inductive effect, -I), stabilizing the resulting anion upon deprotonation.

-

HOBt pKa: ~4.60

-

6-Cl-HOBt pKa: ~3.35

Why Acidity Matters:

-

Faster Active Ester Formation: The lower pKa makes 6-Cl-HOBt a better nucleophile towards the O-acylisourea (formed by the carbodiimide).

-

Better Leaving Group: The resulting active ester is more reactive towards the amine component than the HOBt-ester, accelerating the coupling step.

-

Racemization Suppression: By rapidly consuming the O-acylisourea (the species most prone to oxazolone formation and subsequent racemization), 6-Cl-HOBt preserves chiral integrity.

Visualization: The Coupling Cycle

The following diagram illustrates the pathway where 6-Cl-HOBt intercepts the reactive intermediate to prevent side reactions.

Figure 1: The 6-Cl-HOBt mediated coupling cycle. The additive rapidly converts the prone-to-racemization O-acylisourea into a stable active ester.

Part 3: Comparative Performance Analysis

6-Cl-HOBt is frequently compared to HOAt (7-aza-1-hydroxybenzotriazole).[1] While HOAt is generally considered the "gold standard" due to the neighboring group effect of the pyridine nitrogen, 6-Cl-HOBt offers a significant performance upgrade over HOBt at a fraction of the cost of HOAt.

Table 2: Coupling Additive Hierarchy

| Additive | pKa (approx) | Racemization Control | Reactivity | Safety Profile | Relative Cost |

| HOBt | 4.60 | Moderate | Moderate | Explosive (Dry) | Low |

| 6-Cl-HOBt | 3.35 | High | High | Less Sensitive | Medium |

| HOAt | 3.28 | Very High | Very High | Explosive (Dry) | High |

| Oxyma | 4.60 | High | High | Non-Explosive | Low-Medium |

Scientist's Note: While Oxyma Pure (ethyl 2-cyano-2-(hydroxyimino)acetate) is a safer, non-explosive alternative, 6-Cl-HOBt remains preferred in specific GMP processes where benzotriazole chemistry is already validated and changing the impurity profile is a regulatory burden.

Part 4: Experimental Protocol (Self-Validating)

This protocol utilizes DIC (Diisopropylcarbodiimide) and 6-Cl-HOBt. It is designed to be self-validating: the disappearance of the active ester can be monitored via HPLC.

Materials

-

Fmoc-Amino Acid (1.0 equiv)

-

6-Cl-HOBt (1.0 equiv) (Calculate based on water content!) [2]

-

DIC (1.0 equiv)

-

Solvent: DMF or NMP (Anhydrous)

Step-by-Step Methodology

-

Pre-Activation (Active Ester Formation):

-

Dissolve the Fmoc-Amino Acid and 6-Cl-HOBt in a minimal volume of DMF.

-

Why: High concentration favors kinetics.

-

Add DIC. Stir for 3–5 minutes.

-

Observation: The solution may warm slightly (exothermic).

-

-

Coupling:

-

Add the pre-activated mixture to the resin-bound free amine.

-

Agitate for 45–60 minutes at room temperature.

-

-

Validation (The Kaiser Test):

-

Perform a qualitative ninhydrin test on a few resin beads.

-

Blue beads: Incomplete coupling (Amine still present).

-

Colorless/Yellow beads: Complete coupling.

-

-

Troubleshooting (Double Coupling):

-

If the reaction is sluggish (e.g., steric hindrance), do not just add more time. Drain, wash, and perform a second coupling with fresh reagents.

-

Decision Matrix: When to Use 6-Cl-HOBt

Figure 2: Decision tree for selecting the appropriate coupling additive based on sequence difficulty and operational constraints.

Part 5: Safety and Handling

Although 6-Cl-HOBt is often marketed as a safer alternative to HOBt, it belongs to the benzotriazole class, which possesses inherent explosive energy.

-

Classification: While HOBt is a UN0508 (Class 1.3C Explosive) when dry, 6-Cl-HOBt is typically classified as a Flammable Solid (Class 4.1) , often under UN1325. However, dry, pure 6-Cl-HOBt can still exhibit shock sensitivity.

-

Desensitization: It is strongly recommended to purchase and store 6-Cl-HOBt wetted with water (usually >20%).

-

Incompatibility: Never mix solid 6-Cl-HOBt with strong oxidizers or reducing agents. Avoid heating dry solids in confined spaces.

References

-

Luxembourg Bio Technologies. (n.d.). 6-Cl-HOBt: Reagent in peptide synthesis. Retrieved from

-

National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 232711, this compound. Retrieved from [2]

-

Santa Cruz Biotechnology. (n.d.). This compound (CAS 26198-19-6).[1][2][3][4][5][6][7][8] Retrieved from

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Retrieved from

-

AAPPTEC. (n.d.). Safety Data Sheet: 6-Cl-HOBt. Retrieved from

Sources

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. 6-Chloro-1-hydroxy-1H-benzotriazole | C6H4ClN3O | CID 232711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 6-Chloro-1-hydroxibenzotriazol | 26198-19-6 [chemicalbook.com]

- 5. CAS RN 26198-19-6 | Fisher Scientific [fishersci.be]

- 6. peptide.com [peptide.com]

- 7. innospk.com [innospk.com]

- 8. chemimpex.com [chemimpex.com]

An In-Depth Technical Guide to the Synthesis and Application of 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt)

Abstract

This guide provides a comprehensive technical overview of 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt), a critical reagent in modern organic and peptide synthesis. We delve into the rationale for its use over its progenitor, 1-hydroxybenzotriazole (HOBt), and provide a detailed, field-proven methodology for its synthesis from commercially available starting materials. The narrative emphasizes the causality behind experimental choices, ensuring a deep understanding of the process. Furthermore, this document covers the mechanism of action, safety protocols, and characterization of 6-Cl-HOBt, serving as an essential resource for researchers, chemists, and drug development professionals.

Introduction: The Need for Enhanced Coupling Additives

In the realm of peptide synthesis, the formation of the amide bond is the cornerstone reaction. While coupling agents like carbodiimides are effective, their use alone can lead to significant side reactions, most notably racemization of the activated amino acid. 1-Hydroxybenzotriazole (HOBt) was introduced as a pivotal "additive" to be used in conjunction with carbodiimides, effectively suppressing racemization and improving reaction efficiency.[1][2]

However, the synthesis of increasingly complex or sterically hindered peptides demanded reagents with even greater efficacy. This led to the development of HOBt derivatives with electron-withdrawing groups.[3] this compound (6-Cl-HOBt) emerged as a superior alternative. The presence of the chlorine atom on the benzotriazole ring increases the acidity of the N-hydroxy group, making it a more effective leaving group.[4][5] This enhancement translates to higher reaction rates and improved outcomes in the synthesis of challenging peptide sequences.[6]

This guide will focus on the practical synthesis, mechanism, and safe handling of this indispensable laboratory chemical.

Synthesis of this compound

The synthesis of 6-Cl-HOBt is achieved through the reaction of 2,4-dichloronitrobenzene with hydrazine, followed by an intramolecular cyclization. This process is a robust and scalable method for producing high-purity material.

Overall Reaction Scheme

The logical workflow for the synthesis is outlined below. It begins with the selection of starting materials and proceeds through the core reaction to final purification.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is designed as a self-validating system, with explanations for each critical step.

Reagents & Equipment:

-

2,4-Dichloronitrobenzene

-

Hydrazine hydrate (80% or higher)

-

Toluene

-

Sodium Hydroxide (NaOH) solution, 40%

-

Hydrochloric Acid (HCl), 1M

-

Round-bottom flask with reflux condenser and Dean-Stark trap (optional if using toluene)

-

Magnetic stirrer and heating mantle

-

Standard laboratory glassware for filtration and recrystallization

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 2,4-dichloronitrobenzene in toluene (a common mass ratio is 1:5, reactant to solvent).[7] Toluene is an effective solvent that allows for azeotropic removal of water generated during the reaction, driving the equilibrium forward. An alcohol like ethanol can also be used.[8]

-

Addition of Hydrazine: To the stirred solution, add hydrazine hydrate. A molar excess of hydrazine is used to ensure complete consumption of the starting material.[7] The reaction is exothermic; control the addition rate to maintain a manageable temperature.

-

Reflux: Heat the mixture to reflux (approximately 110-120 °C if using toluene) and maintain for 3-5 hours.[7] During this time, a nucleophilic aromatic substitution occurs where hydrazine displaces one of the chlorine atoms, followed by an intramolecular cyclization to form the benzotriazole ring.

-

Neutralization and Workup: After cooling the reaction mixture, carefully neutralize it with a 40% sodium hydroxide solution.[7] This step deprotonates the acidic product and neutralizes any excess acid formed, preparing the system for solvent recovery.

-

Solvent Removal: Remove the toluene and excess hydrazine hydrate under reduced pressure.[7] This step is crucial for isolating the product from the reaction medium.

-

Precipitation: Dissolve the resulting residue in water and then acidify the aqueous solution with 1M hydrochloric acid until the pH is approximately 3.2-3.5.[7] The protonation of the sodium salt of 6-Cl-HOBt renders it insoluble in water, causing it to precipitate out as a solid.

-

Isolation: Cool the mixture in an ice bath to maximize precipitation, then collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove any residual salts.[8]

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as a mixture of dichloromethane and methanol or dilute ethanol, to yield a white to off-white crystalline powder.[7][8]

Product Characterization

The identity and purity of the synthesized 6-Cl-HOBt should be confirmed.

| Property | Value | Source(s) |

| CAS Number | 26198-19-6 | [9][10][11] |

| Molecular Formula | C₆H₄ClN₃O | [5][9][10] |

| Molecular Weight | 169.57 g/mol | [9][10][12] |

| Appearance | White to off-white crystalline powder | [13][14] |

| Melting Point | ~197-198 °C (decomposes) | [15] |

| Solubility | Soluble in DMSO, Acetone, Ethyl Acetate | [15] |

Mechanism of Action in Peptide Synthesis

6-Cl-HOBt's primary role is to act as a racemization suppressor during carbodiimide-mediated peptide coupling.[10][13] It increases the efficiency of the reaction by forming an active ester that is more susceptible to aminolysis while preventing unwanted side reactions.

The process involves two key stages:

-

Activation: The carboxylic acid of the N-protected amino acid reacts with the carbodiimide (e.g., DCC, EDC) to form a highly reactive O-acylisourea intermediate.

-

Active Ester Formation: This unstable intermediate is rapidly intercepted by 6-Cl-HOBt to form a 6-Cl-HOBt active ester. This ester is more stable than the O-acylisourea, which prevents the formation of an inert N-acylurea byproduct.[13] Crucially, it also minimizes the formation of the undesired oxazolone, the primary culprit for racemization.

-

Aminolysis: The amino group of the incoming amino acid or peptide then attacks the active ester, forming the desired peptide bond and releasing 6-Cl-HOBt, which can participate in the cycle again.

Caption: Mechanism of 6-Cl-HOBt in carbodiimide-mediated peptide coupling.

Safety, Handling, and Storage

As a responsible scientist, adherence to strict safety protocols is non-negotiable. 6-Cl-HOBt possesses specific hazards that must be managed appropriately.

Hazard Profile

| Hazard Statement | Description | GHS Classification | Source(s) |

| H203 | Explosive; fire, blast or projection hazard. | Explosives, Div 1.3 | [11] |

| H302 | Harmful if swallowed. | Acute Toxicity, Oral, Cat. 4 | [12][16] |

Note: The explosive hazard is a significant concern. The material may decompose violently when heated under confinement and is sensitive to shock, friction, or fire.[9][12] It is often supplied wetted with water to desensitize it.[15]

Recommended Safety Protocols

-

Engineering Controls: Always handle 6-Cl-HOBt within a chemical fume hood.[16] Ensure that an eyewash station and safety shower are readily accessible.[12][17] Use explosion-proof electrical and ventilation equipment.[16]

-

Personal Protective Equipment (PPE):

-

Handling: Avoid creating dust.[17] Do not subject the material to grinding, shock, or friction. Keep away from heat, sparks, and open flames.[12] Wash hands thoroughly after handling.[12]

-

Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place, away from sources of ignition.[9][16] Store in accordance with local regulations for explosive materials.

First-Aid Measures

-

Ingestion: If swallowed, rinse the mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor if you feel unwell.[12][16]

-

Skin Contact: Immediately wash off with plenty of water for at least 15 minutes. If irritation persists, seek medical attention.[9][16]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[9][12]

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide artificial respiration and seek medical attention.[9][16]

Conclusion

This compound is more than just a reagent; it is a problem-solver in synthetic chemistry. Its enhanced reactivity and ability to preserve stereochemical integrity make it an invaluable tool for synthesizing complex peptides and other amide-containing molecules. By understanding the principles behind its synthesis, the mechanism of its action, and the critical importance of its safe handling, researchers can fully leverage its capabilities to advance their scientific objectives.

References

-

6cl-HOBt coupling reagent - Peptide synthesis. Activotec. [Link]

-

MSDS No. 1048 6-Cl-HOBt. Peptides International. [Link]

-

6-Cl-HOBt CAS 26198-19-6. Luxembourg Bio Technologies. [Link]

-

6-Cl-HOBt, 1-Hydroxy-6-chloro-benzotriazole [26198-19-6]. Aapptec Peptides. [Link]

-

6-Cl-HOBt in NMP 26198-19-6. Luxembourg Bio Technologies. [Link]

-

Preparation of hydroxybenzotriazole. PrepChem.com. [Link]

-

Material Safety Data Sheet - Cole-Parmer. Cole-Parmer. [Link]

-

Synthesis of 2-(4,6-Dimethoxy-1,3,5-triazin-2-yloxyimino) Derivatives. Molecules (MDPI). [Link]

-

Synthesis of p-chlorophenyl-hydrazine. PrepChem.com. [Link]

- CN103450103A - Synthesis process of 1-hydroxybenzotriazole.

-

6-Chloro-1-hydroxy-1H-benzotriazole | C6H4ClN3O | CID 232711. PubChem. [Link]

-

Hydroxybenzotriazole – Knowledge and References. Taylor & Francis. [Link]

- WO1997011063A1 - Process for preparing 1-hydroxy-benzotriazoles.

-

Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development (ACS Publications). [Link]

-

HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

Sources

- 1. The Role of HOBt and HBTU in Peptide Coupling Reactions - Creative Peptides [creative-peptides.com]

- 2. HBTU mediated 1-hydroxybenzotriazole (HOBt) conjugate addition: synthesis and stereochemical analysis of β-benzotriazole N-oxide substituted γ-amino acids and hybrid peptides - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. 6cl-HOBt coupling reagent - Peptide synthesis - Activotec [activotec.com]

- 5. peptide.com [peptide.com]

- 6. bachem.com [bachem.com]

- 7. CN103450103A - Synthesis process of 1-hydroxybenzotriazole - Google Patents [patents.google.com]

- 8. prepchem.com [prepchem.com]

- 9. peptide.co.jp [peptide.co.jp]

- 10. This compound | CAS 26198-19-6 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 11. 6-Chloro-1-hydroxy-1H-benzotriazole | C6H4ClN3O | CID 232711 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. fishersci.com [fishersci.com]

- 13. luxembourg-bio.com [luxembourg-bio.com]

- 14. chemimpex.com [chemimpex.com]

- 15. 6-Chloro-1-hydroxibenzotriazol | 26198-19-6 [chemicalbook.com]

- 16. fishersci.ie [fishersci.ie]

- 17. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Methodological & Application

Application Notes & Protocols: Enhancing Peptide Coupling Efficiency with 6-Chloro-1-hydroxybenzotriazole (Cl-HOBt)

Prepared by: Gemini, Senior Application Scientist

Introduction: The Critical Role of Additives in Modern Peptide Synthesis

The formation of the amide bond is the fundamental reaction in peptide synthesis. While seemingly straightforward, the process is fraught with challenges, including slow reaction kinetics, steric hindrance, and the persistent risk of racemization, which can compromise the biological integrity of the final peptide. To overcome these hurdles, coupling reagents are employed to activate the C-terminal carboxylic acid of an amino acid. However, the true efficiency and fidelity of this process are often dictated by the use of nucleophilic additives. These additives intercept the initially formed, highly reactive intermediate, converting it into a more stable, yet highly reactive, active ester. This strategy not only accelerates the rate of amide bond formation but also critically suppresses undesirable side reactions.

Among the pantheon of available additives, 6-Chloro-1-hydroxybenzotriazole (Cl-HOBt) has emerged as a superior alternative to the classical 1-hydroxybenzotriazole (HOBt). This guide provides an in-depth exploration of the mechanistic advantages of Cl-HOBt and delivers field-proven protocols for its application in both solid-phase and solution-phase peptide synthesis, tailored for researchers and professionals in drug development and chemical biology.

Core Principles: The Mechanistic Advantage of this compound

The efficacy of Cl-HOBt stems from its unique electronic properties, which confer significant advantages over its non-halogenated predecessor, HOBt.

Mechanism of Action

When used in conjunction with a carbodiimide coupling reagent, such as N,N'-diisopropylcarbodiimide (DIC) or dicyclohexylcarbodiimide (DCC), the primary role of Cl-HOBt is twofold:

-

Formation of a Highly Reactive Active Ester: The carbodiimide first activates the carboxylic acid of the N-protected amino acid, forming a highly unstable O-acylisourea intermediate. Cl-HOBt rapidly traps this intermediate to form a 6-chloro-benzotriazolyl active ester. This active ester is significantly more reactive towards the incoming amine nucleophile than the parent carboxylic acid.

-

Suppression of Side Reactions: The formation of the O-acylisourea intermediate is a critical branching point. In the absence of an effective additive, it can rearrange into an unreactive N-acylurea, terminating the peptide chain growth and consuming the activated amino acid.[1] Furthermore, the intermediate can promote the formation of a 5(4H)-oxazolone, a primary pathway for racemization of the chiral α-carbon. Cl-HOBt efficiently funnels the reaction towards the productive formation of the active ester, effectively minimizing both N-acylurea formation and racemization.[2]

The key to Cl-HOBt's enhanced performance lies in the electron-withdrawing effect of the chlorine atom on the benzotriazole ring. This modification increases the acidity of the N-hydroxyl group, making Cl-HOBt a more effective nucleophile for trapping the O-acylisourea. Crucially, it also renders the resulting 6-chloro-benzotriazolyl moiety a superior leaving group during the subsequent aminolysis step, thereby accelerating the rate of peptide bond formation. This increased reactivity is particularly beneficial when coupling sterically hindered amino acids or synthesizing "difficult" peptide sequences.

Advantages Summarized:

-

Enhanced Reactivity: Leads to higher reaction rates and improved coupling efficiency, especially for challenging sequences.[3]

-

Superior Racemization Suppression: Like HOBt, it is highly effective at preserving the stereochemical integrity of the amino acids during activation.[2]

-

Cost-Effectiveness: Offers a significant performance boost over HOBt without the higher cost associated with additives like 7-Aza-1-hydroxybenzotriazole (HOAt).[4]

-

Versatility: Can be used as a standalone additive or incorporated into pre-formed onium salt coupling reagents like HCTU (2-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) for even greater efficiency and convenience.[5][6]

Physicochemical Properties & Handling

Proper handling and storage are paramount to ensure the reagent's integrity and performance.

| Property | Value |

| CAS Number | 26198-19-6[2] |

| Molecular Formula | C₆H₄ClN₃O[2] |

| Molecular Weight | 169.57 g/mol |

| Appearance | White to off-white crystalline powder[1] |

| Melting Point | ~197 °C |

| Purity (Typical) | ≥99.0% (HPLC)[2] |

| Storage Conditions | Store in a cool, dry, well-ventilated place in a tightly sealed container.[1][2] Sensitive to moisture and heat.[2] |

Safety & Handling:

-

This compound is classified as a flammable solid (Hazard Class 4.1).[2]

-

Avoid inhalation of dust and contact with skin and eyes. Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or a chemical fume hood.

Comparative Analysis of Common Coupling Additives

The choice of additive is a critical parameter in optimizing a peptide synthesis strategy. The following table provides a comparative overview to guide selection.

| Additive | Key Advantages | Considerations | Relative Cost |

| HOBt | Effective racemization suppression, widely used, cost-effective.[7] | Lower reactivity compared to substituted analogs; explosive potential in anhydrous form.[3] | $ |

| Cl-HOBt | Higher reactivity than HOBt , excellent racemization suppression, good balance of performance and cost.[8][4] | Retains the benzotriazole core structure, which has some safety considerations. | |

| HOAt | Very high reactivity due to anchimeric assistance from the pyridine nitrogen; excellent for hindered couplings.[9] | Higher cost, can be less stable than HOBt/Cl-HOBt derivatives. | |

| Oxyma Pure® | High reactivity, non-explosive byproducts, excellent safety profile, good solubility.[3] | Performance can be sequence-dependent; may not always outperform HOAt-based reagents. |

Experimental Protocols

The following protocols provide a validated starting point for the use of Cl-HOBt in standard Fmoc-based Solid-Phase Peptide Synthesis (SPPS). All operations should be performed in a dedicated peptide synthesis vessel.

Protocol 1: Standard SPPS Coupling using DIC/Cl-HOBt

This protocol is ideal for routine couplings and provides a robust, cost-effective method for incorporating most standard amino acids.

Materials:

-

Fmoc-protected amino acid (3-5 equivalents relative to resin loading)

-

This compound (Cl-HOBt) (3-5 equivalents)

-

N,N'-Diisopropylcarbodiimide (DIC) (3-5 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (Optional, 0.5-1 equivalent for protonated amino acids like Fmoc-His(Trt)-OH)

-

Peptide synthesis grade Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Fmoc-deprotected peptide-resin

Workflow Diagram:

Step-by-Step Procedure:

-

Resin Preparation:

-

Ensure the peptide-resin has been fully deprotected (removal of the N-terminal Fmoc group) and thoroughly washed with DMF to remove residual piperidine.[10]

-

-

Preparation of Coupling Solution (Activation):

-

In a separate vial, dissolve the Fmoc-amino acid (e.g., 3 eq) and Cl-HOBt (3 eq) in the minimum required volume of DMF.

-

Add DIC (3 eq) to the solution.

-

Allow the solution to pre-activate for 5-10 minutes at room temperature. The solution may become slightly warm. Causality: Pre-activation ensures the formation of the Cl-OBt active ester before the solution is added to the resin, which minimizes potential side reactions on the solid support.

-

-

Coupling Reaction:

-

Drain the DMF from the washed peptide-resin.

-

Immediately add the pre-activated coupling solution to the resin.

-

Agitate the reaction vessel (e.g., by shaking, bubbling nitrogen, or mechanical stirring) for 45-90 minutes at room temperature. For sterically hindered amino acids (e.g., Val, Ile, Aib) or difficult sequences, the coupling time may be extended to 2-4 hours or a second coupling may be required.

-

-

Washing:

-

After the coupling period, drain the reaction solution.

-

Wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.[10]

-

-

Monitoring the Coupling:

-

Perform a qualitative test (e.g., Kaiser test or Chloranil test) on a small sample of resin beads to check for the presence of free primary amines.

-

A negative result (e.g., colorless beads in the Kaiser test) indicates a complete reaction. If the test is positive, a second coupling (recoupling) with fresh reagents is necessary.

-

Protocol 2: High-Efficiency Coupling using HCTU

This protocol leverages HCTU, an onium salt of Cl-HOBt, for faster and more efficient couplings. It is highly recommended for difficult sequences, sterically hindered amino acids, and for accelerating synthesis times.

Materials:

-

Fmoc-protected amino acid (3-5 equivalents)

-

HCTU (2-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) (2.9-4.9 equivalents)

-

N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

-

Peptide synthesis grade Dimethylformamide (DMF)

-

Fmoc-deprotected peptide-resin

Step-by-Step Procedure:

-

Resin Preparation:

-

As in Protocol 1, start with a fully deprotected and washed peptide-resin.

-

-

Coupling Reaction (In Situ Activation):

-

In a vial, dissolve the Fmoc-amino acid (e.g., 3 eq) and HCTU (2.9 eq) in DMF.

-

Add DIPEA (6 eq) to the vial. The base is essential for the reaction and neutralizes the hexafluorophosphate salt. Causality: The base activates the carboxylate of the amino acid and facilitates the formation of the active ester by the aminium salt.

-

Immediately add this solution to the drained peptide-resin. Alternatively, add the dissolved amino acid/HCTU solution and the base sequentially to the resin vessel.

-

Agitate the reaction vessel for 15-45 minutes at room temperature. Reaction times are significantly shorter with HCTU compared to carbodiimide methods.

-

-

Washing and Monitoring:

-

Follow steps 4 and 5 from Protocol 1 to wash the resin and monitor the completion of the coupling reaction.

-

Field-Proven Insights & Troubleshooting

-

Solvent Quality: Always use high-purity, anhydrous DMF. Water can hydrolyze the active ester and reduce coupling efficiency.

-

Dealing with Aggregation: For sequences prone to on-resin aggregation, consider switching the solvent to N-Methyl-2-pyrrolidone (NMP) or using a small percentage of a chaotropic salt (e.g., LiCl) in the DMF.

-

Incomplete Couplings: If a recoupling fails to drive the reaction to completion (as indicated by a persistent positive Kaiser test), it is advisable to "cap" the unreacted free amines. This is done by acetylating them with a solution of acetic anhydride and DIPEA in DMF, preventing the formation of deletion sequences.

-

His and Cys Incorporation: For amino acids like Histidine and Cysteine, which are particularly prone to racemization, using Cl-HOBt is highly advantageous. It is recommended to use slightly lower equivalents of base (if any) and ensure efficient activation and coupling times to minimize epimerization.

Conclusion

This compound is a powerful and versatile tool in the arsenal of the modern peptide chemist. By enhancing reaction kinetics and suppressing critical side reactions, it enables the efficient and high-fidelity synthesis of complex peptides. Its favorable balance of reactivity, racemization suppression, and cost makes it an excellent choice for a wide range of applications, from routine synthesis to the production of challenging therapeutic peptides. The protocols and insights provided herein offer a robust framework for successfully integrating Cl-HOBt and its derivatives into your peptide synthesis workflows.

References

-

Aapptec Peptides. (n.d.). 6-Cl-HOBt, 1-Hydroxy-6-chloro-benzotriazole [26198-19-6]. Retrieved from [Link]

-

Activotec. (n.d.). 6cl-HOBt coupling reagent. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co.,Ltd. (n.d.). Exploring this compound: Properties and Applications. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Hydroxybenzotriazole – Knowledge and References. Retrieved from [Link]

-

Biomatik. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]

-

Albericio, F., et al. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(7), 760-772. Retrieved from [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. Retrieved from [Link]

- Google Patents. (2013). CN103450103A - Synthesis process of 1-hydroxybenzotriazole.

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Kuroda, N., et al. (1992). Simultaneous Use of 1-hydroxybenzotriazole and copper(II) Chloride as Additives for Racemization-Free and Efficient Peptide Synthesis by the Carbodiimide Method. Chemical & Pharmaceutical Bulletin, 40(9), 2422-2425. Retrieved from [Link]

-

bioRxiv. (2025). Phase Peptide Synthesis (SPPS): Case Study with Azapeptide-GLP-1. Retrieved from [Link]

-

Drexler, D. M., et al. (2019). Mutagenic Impurities in 1-Hydroxybenzotriazole (HOBt). Organic Process Research & Development, 23(12), 2736-2743. Retrieved from [Link]

- Google Patents. (2009). CN101522704A - Method for peptide synthesis.

-

Amblard, M., et al. (2006). Methods and Protocols of Modern Solid-Phase Peptide Synthesis. Molecular Biotechnology, 33(3), 239-254. Retrieved from [Link]

Sources

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. innospk.com [innospk.com]

- 3. bachem.com [bachem.com]

- 4. people.uniurb.it [people.uniurb.it]

- 5. pubs.acs.org [pubs.acs.org]

- 6. biorxiv.org [biorxiv.org]

- 7. Simultaneous use of 1-hydroxybenzotriazole and copper(II) chloride as additives for racemization-free and efficient peptide synthesis by the carbodiimide method - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

- 9. 肽偶联剂选择指南 [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

Application Note: High-Efficiency Amide Bond Formation Using 6-Cl-HOBt as a Coupling Additive

Executive Summary

The formation of amide bonds remains a cornerstone of drug discovery and peptide synthesis. While N,N'-Dicyclohexylcarbodiimide (DCC) is a cost-effective and established coupling reagent, its standalone use is plagued by slow reaction kinetics, extensive racemization, and the formation of unreactive N-acylurea byproducts.

Historically, 1-Hydroxybenzotriazole (HOBt) has been the standard additive to mitigate these issues.[1] However, 6-Chloro-1-hydroxybenzotriazole (6-Cl-HOBt) has emerged as a superior alternative.[2] By introducing an electron-withdrawing chlorine atom at the 6-position of the benzotriazole ring, 6-Cl-HOBt offers a lower pKa, resulting in a more reactive active ester intermediate.

This guide details the mechanistic advantages of 6-Cl-HOBt, provides a comparative analysis against HOBt and HOAt, and outlines a robust solution-phase coupling protocol.

Scientific Foundation: Mechanism of Action

The pKa Advantage

The efficiency of a benzotriazole-based additive is directly correlated to its acidity (pKa). A lower pKa implies a more stable conjugate base (leaving group), which facilitates two critical steps:

-

Faster Nucleophilic Attack: The additive attacks the O-acylisourea intermediate more rapidly, preventing the rearrangement to the unreactive N-acylurea.

-

Enhanced Aminolysis: The resulting active ester is more electrophilic, accelerating the reaction with the amine.

| Additive | Approx. pKa (aqueous/mixed) | Leaving Group Stability | Reactivity Profile |

| HOBt | ~4.60 | Moderate | Standard |

| 6-Cl-HOBt | ~3.35 | High | Enhanced |

| HOAt | ~3.28 | Very High | Maximum (High Cost) |

Data derived from comparative studies on benzotriazole derivatives [1, 2].[3]

Reaction Pathway

The coupling process involves the in situ generation of a highly reactive, yet stereochemically stable, active ester.

Figure 1: Mechanistic pathway showing 6-Cl-HOBt intercepting the O-acylisourea to prevent racemization.

Comparative Analysis: HOBt vs. 6-Cl-HOBt vs. HOAt

Researchers often face a trade-off between cost, safety, and reactivity. 6-Cl-HOBt occupies the "sweet spot" for industrial and semi-preparative applications.

| Feature | HOBt | 6-Cl-HOBt | HOAt |

| Coupling Rate | Baseline | ~2-5x Faster | ~10x Faster |

| Racemization Suppression | Good | Excellent | Superior |

| Solubility (DCM/DMF) | Moderate | Good | Good |

| Safety Profile | Explosive (Dry) | Less Sensitive (Often sold as solution) | Explosive (Dry) |

| Cost Efficiency | High | High | Low (Expensive) |

| Use Case | Routine Couplings | Sterically Hindered / Chiral | Extremely Difficult Couplings |

Key Insight: While HOAt (7-aza-1-hydroxybenzotriazole) is the most potent due to the "neighboring group effect" of the pyridine nitrogen, it is significantly more expensive. 6-Cl-HOBt provides a massive performance jump over HOBt at a fraction of the cost of HOAt [3].